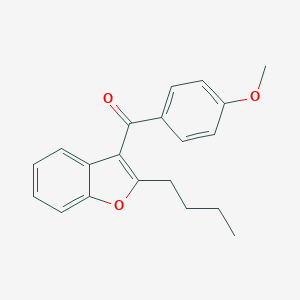
Methyl bromoacetate
概要
説明
Methyl bromoacetate is a compound that is frequently used in organic synthesis as a reagent or intermediate. It is involved in various chemical reactions and has been studied for its utility in synthesizing a wide range of chemical structures. The compound is characterized by the presence of a bromine atom attached to an acetate group, which is in turn connected to a methyl group.
Synthesis Analysis
The synthesis of derivatives of methyl bromoacetate has been explored in several studies. For instance, a novel reagent was designed to efficiently synthesize (E)-alpha-bromoacrylates, which are useful precursors for C-C bond formations. This reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, was used in the Honer-Wadsworth-Emmons (HWE) reaction to produce (E)-alpha-bromoacrylate derivatives with high stereoselectivity . Additionally, methyl 2-bromoacetyl-4,5-dimethoxyphenylacetate was prepared by reacting cupric bromide with a related acetate compound, leading to the formation of aminoacetyl derivatives upon further condensation .
Molecular Structure Analysis
The molecular structure of methyl bromoacetate derivatives has been determined using various analytical techniques. X-ray analysis has been employed to confirm the structure of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate , as well as to elucidate the structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate . These studies provide detailed insights into the molecular configurations and geometries of the synthesized compounds.
Chemical Reactions Analysis
Methyl bromoacetate derivatives participate in a variety of chemical reactions. For example, the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate in the presence of potassium carbonate yielded three isomeric products, with the major product being methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate . Another study demonstrated the use of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in reactions with dimethyl malonate and methyl acetoacetate, leading to the formation of Michael adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl bromoacetate derivatives are closely related to their molecular structure and reactivity. The crystal structure of these compounds, as determined by X-ray analysis, provides information on their solid-state properties, such as crystal system, space group, and cell dimensions . The reactivity of these compounds in various chemical reactions highlights their potential as intermediates in organic synthesis .
科学的研究の応用
-
Alkylation of Phenol and Amino Groups
- Field : Organic Chemistry
- Application : Methyl bromoacetate is used as an alkylating agent to alkylate phenol and amino groups .
- Method : The specific method of application would depend on the particular reaction conditions and the substrates involved. Generally, the phenol or amino group would be deprotonated to form a nucleophile, which would then attack the electrophilic carbon in the methyl bromoacetate .
- Results : The result is an alkylated product where the phenol or amino group has been modified with an acetyl group .
-
Synthesis of Vitamins and Pharmaceuticals
- Field : Pharmaceutical Chemistry
- Application : Methyl bromoacetate can be used to synthesize vitamins and pharmaceutical drugs .
- Method : The specific method of application would depend on the particular synthesis pathway and the compounds involved. Methyl bromoacetate would typically be used in a substitution or addition reaction to introduce an acetyl group into the target molecule .
- Results : The result is a synthesized vitamin or pharmaceutical drug that contains an acetyl group .
-
Chemical Modification of Histidine
- Field : Biochemistry
- Application : Methyl bromoacetate is commonly used as a reagent in the chemical modification of histidine .
- Method : The specific method of application would depend on the particular reaction conditions and the proteins involved. Generally, the histidine residue would be deprotonated to form a nucleophile, which would then attack the electrophilic carbon in the methyl bromoacetate .
- Results : The result is a chemically modified histidine residue where the imidazole ring has been modified with an acetyl group .
-
Synthesis of Coumarins and cis-Cyclopropanes
- Field : Organic Chemistry
- Application : Methyl bromoacetate is used in the synthesis of coumarins and cis-cyclopropanes .
- Method : The specific method of application would depend on the particular synthesis pathway and the compounds involved. Methyl bromoacetate would typically be used in a substitution or addition reaction to introduce an acetyl group into the target molecule .
- Results : The result is a synthesized coumarin or cis-cyclopropane that contains an acetyl group .
-
Alkylation of Carbene Complexes
- Field : Organometallic Chemistry
- Application : Methyl bromoacetate reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to prepare alkylated carbene complexes .
- Method : The specific method of application would depend on the particular reaction conditions and the compounds involved. Generally, the conjugate base of the carbene complex would be deprotonated to form a nucleophile, which would then attack the electrophilic carbon in the methyl bromoacetate .
- Results : The result is an alkylated carbene complex where the carbene has been modified with an acetyl group .
-
Synthesis of Novel Coumarins
- Field : Organic Chemistry
- Application : Methyl bromoacetate is used in the synthesis of novel coumarins .
- Method : The specific method of application would depend on the particular synthesis pathway and the compounds involved. Methyl bromoacetate would typically be used in a substitution or addition reaction to introduce an acetyl group into the target molecule .
- Results : The result is a synthesized coumarin that contains an acetyl group .
-
Synthesis of α-Bromo Esters
- Field : Organic Chemistry
- Application : Methyl bromoacetate is used in the synthesis of α-bromo esters .
- Method : The specific method of application would depend on the particular reaction conditions and the compounds involved. Generally, the conjugate base of the ester would be deprotonated to form a nucleophile, which would then attack the electrophilic carbon in the methyl bromoacetate .
- Results : The result is an α-bromo ester where the ester has been modified with an acetyl group .
-
Synthesis of cis-Cyclopropanes
- Field : Organic Chemistry
- Application : Methyl bromoacetate is used in the synthesis of cis-cyclopropanes .
- Method : The specific method of application would depend on the particular synthesis pathway and the compounds involved. Methyl bromoacetate would typically be used in a substitution or addition reaction to introduce an acetyl group into the target molecule .
- Results : The result is a synthesized cis-cyclopropane that contains an acetyl group .
Safety And Hazards
将来の方向性
Methyl bromoacetate is commonly used as a reagent in chemical modification of histidine . Moreover, it can be used to make vitamins and pharmaceutical drugs . Therefore, its future directions could involve further exploration of its uses in pharmaceutical drug synthesis and other chemical modifications.
特性
IUPAC Name |
methyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHPLOFQATIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Record name | METHYL BROMOACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052737 | |
| Record name | Methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl bromoacetate appears as a colorless to straw-colored liquid with a sharp penetrating odor. Denser than water and soluble in water. Severly irritates skin and eyes. Toxic by ingestion and inhalation. Used to make vitamins and pharmaceuticals., Colorless to straw-colored liquid with a penetrating odor; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | METHYL BROMOACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl bromoacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15492 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
141 °C, BP: 145.0-146.7 °C, BP: 51-52 °C at 15 mm Hg | |
| Record name | Methyl bromoacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, acetone, benzene | |
| Record name | Methyl bromoacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6350 g/cu cm at 20 °C | |
| Record name | Methyl bromoacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methyl bromoacetate | |
Color/Form |
Colorless to straw-colored liquid | |
CAS RN |
96-32-2 | |
| Record name | METHYL BROMOACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3899 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bromoacetic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl bromoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl bromoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2642 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL BROMOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI6481MCM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl bromoacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -50 °C | |
| Record name | Methyl bromoacetate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8463 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

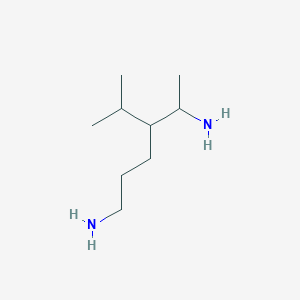
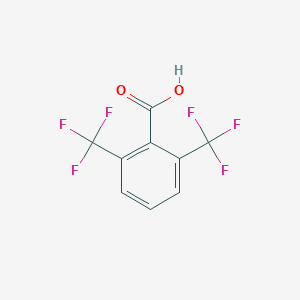
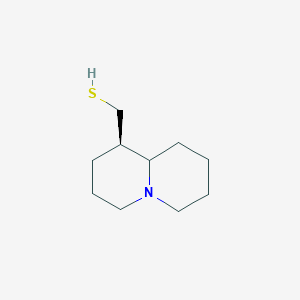
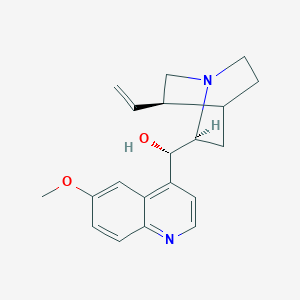
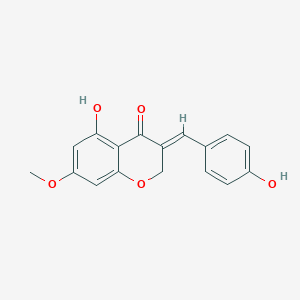
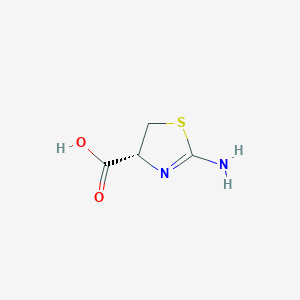
![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)
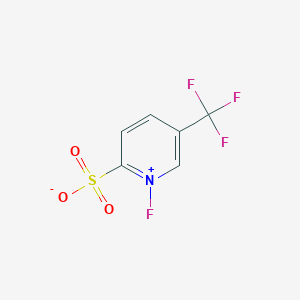
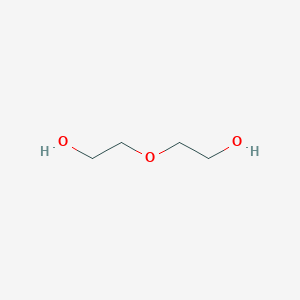
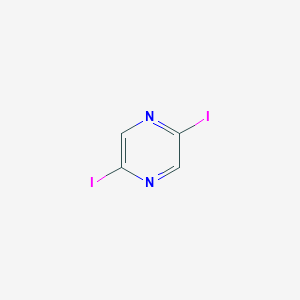
![[O6-(Dimethoxytrityl)hexyl][6/'-hydroxyhexyl]disulfide](/img/structure/B123204.png)
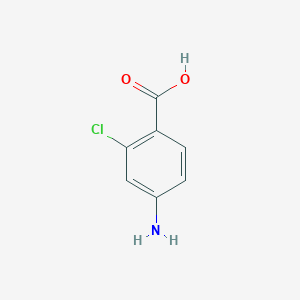
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
